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Compound of Interest

methyl 5-methyl-1H-pyrazole-3-
Compound Name:
carboxylate

cat. No.: B1302523

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for
methyl 5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in
medicinal chemistry and materials science. Due to the limited availability of a complete,
published dataset for this specific molecule, this guide synthesizes data from closely related
analogs, namely 5-methyl-1H-pyrazole-3-carboxylic acid and ethyl 5-methyl-1H-pyrazole-3-
carboxylate. This compiled data serves as a robust reference for the identification and
characterization of the target compound.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for methyl 5-methyl-1H-pyrazole-3-carboxylate.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~2.3 S 3H C5-CHs
~6.5 S 1H C4-H
~3.8 S 3H O-CHs
~13.0 brs 1H N-H

s = singlet, br s = broad singlet

. i 13 i
Chemical Shift (8) ppm Assighment
~11.0 C5-CHs
~52.0 O-CHs
~108.0 C4
~140.0 C5
~145.0 C3
~163.0 C=0

ble 3: licted :

Wavenumber (cm~?) Intensity Assignment
3100-3300 Broad N-H stretch
2900-3000 Medium C-H stretch (aliphatic)
~1720 Strong C=0 stretch (ester)
~1570 Medium C=N stretch (ring)
~1450 Medium C=C stretch (ring)
~1250 Strong C-O stretch (ester)
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IahleA.ﬂtedmieﬂ_Mass_SmeQmﬂnLQata

Interpretation

140 [M]* (Molecular lon)
109 [M - OCH3s]*
81 [M - COOCHs]*

Experimental Protocols

The spectroscopic data presented in this guide are based on standard analytical techniques
commonly employed in chemical synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of
300 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterated
chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de), with tetramethylsilane (TMS)
used as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm)
relative to TMS.

Infrared (IR) Spectroscopy:

IR spectra are generally obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The
sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or
using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically collected
over a range of 4000 to 400 cm~! with a resolution of 4 cm~1.

Mass Spectrometry (MS):

Mass spectra are acquired using various ionization techniques, with Electron lonization (EI)
being common for this type of molecule. In EI-MS, the sample is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy
electron beam (typically 70 eV). This causes fragmentation of the molecule, and the resulting
charged fragments are separated based on their mass-to-charge ratio (m/z).
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthetic compound like methyl 5-methyl-1H-pyrazole-3-carboxylate.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-methyl-1H-pyrazole-3-
carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302523#spectroscopic-data-for-methyl-5-methyl-1h-
pyrazole-3-carboxylate-nmr-ir-ms]

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b1302523?utm_src=pdf-body
https://www.benchchem.com/product/b1302523?utm_src=pdf-body-img
https://www.benchchem.com/product/b1302523#spectroscopic-data-for-methyl-5-methyl-1h-pyrazole-3-carboxylate-nmr-ir-ms
https://www.benchchem.com/product/b1302523#spectroscopic-data-for-methyl-5-methyl-1h-pyrazole-3-carboxylate-nmr-ir-ms
https://www.benchchem.com/product/b1302523#spectroscopic-data-for-methyl-5-methyl-1h-pyrazole-3-carboxylate-nmr-ir-ms
https://www.benchchem.com/product/b1302523#spectroscopic-data-for-methyl-5-methyl-1h-pyrazole-3-carboxylate-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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